molecular formula C9H16N4O B6142990 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 1042777-85-4

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Cat. No.: B6142990
CAS No.: 1042777-85-4
M. Wt: 196.25 g/mol
InChI Key: WBDDBSZQMBCCSI-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a chemical compound that features a unique structure combining a 1,2,4-oxadiazole ring with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane typically involves the formation of the oxadiazole ring followed by its attachment to the diazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methyl carbazate with an aldehyde can lead to the formation of the oxadiazole ring, which can then be linked to the diazepane ring through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or diazepane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes or disrupt cellular pathways, leading to its observed antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is unique due to its combination of the oxadiazole and diazepane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be capable of.

Properties

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-8-11-9(12-14-8)7-13-5-2-3-10-4-6-13/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDBSZQMBCCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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